molecular formula C15H23NO B1656524 1-[4-(3-Methylphenoxy)butyl]pyrrolidine CAS No. 5313-18-8

1-[4-(3-Methylphenoxy)butyl]pyrrolidine

Cat. No.: B1656524
CAS No.: 5313-18-8
M. Wt: 233.35 g/mol
InChI Key: GCCJEEQXUUQZLR-UHFFFAOYSA-N
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Description

1-[4-(3-Methylphenoxy)butyl]pyrrolidine is a pyrrolidine derivative featuring a 3-methylphenoxy group linked via a four-carbon alkyl chain to the nitrogen atom of the pyrrolidine ring. Pyrrolidine derivatives are widely studied for their bioactivity due to the ring’s conformational flexibility and ability to interact with biological targets .

Properties

CAS No.

5313-18-8

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

1-[4-(3-methylphenoxy)butyl]pyrrolidine

InChI

InChI=1S/C15H23NO/c1-14-7-6-8-15(13-14)17-12-5-4-11-16-9-2-3-10-16/h6-8,13H,2-5,9-12H2,1H3

InChI Key

GCCJEEQXUUQZLR-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCCCCN2CCCC2

Canonical SMILES

CC1=CC(=CC=C1)OCCCCN2CCCC2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

2-(Diphenylmethyl)pyrrolidine
  • Structure : A pyrrolidine ring substituted with a diphenylmethyl group.
  • Key Differences: The absence of a phenoxy group and butyl chain reduces its polarity compared to the target compound.
  • Activity : Diphenylmethyl derivatives often exhibit CNS activity, though specific data for this compound is unavailable .
1-[1-Oxo-9(3,4-methylenedioxyphenyl)-2E,4E,8E-nonatrienyl]-pyrrolidine
  • Structure : A pyrrolidine linked to a long-chain unsaturated ketone with a methylenedioxyphenyl group.
Dextromoramide (1-(3-Methyl-4-morpholino-2,2-diphenylbutyryl)pyrrolidine)
  • Structure : Combines pyrrolidine with morpholine and diphenyl groups via a butyryl chain.
  • Key Differences : The morpholine ring introduces hydrogen-bonding capacity, enhancing opioid receptor affinity.
  • Activity : Potent μ-opioid agonist (analgesic efficacy ~10× morphine) .
3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-pyrrolidine hydrochloride
  • Structure: A bulkier tert-octylphenoxy group attached to pyrrolidine.
  • Key Differences: Increased steric hindrance may reduce membrane permeability compared to the target compound’s 3-methylphenoxy group .

Pharmacological Activity Comparison

Compound Target/Activity Potency/IC₅₀ Reference
1-[4-(3-Methylphenoxy)butyl]pyrrolidine Not specified (structural analogs suggest MAO-A or antimicrobial potential) N/A
1-[1-Oxo-9...nonatrienyl]-pyrrolidine MAO-A inhibition -9.2 kcal/mol (docking score)
Dextromoramide μ-Opioid receptor agonist ~10× morphine
Chalcone-pyrrolidine hybrids Anticancer (MCF-7 cells) IC₅₀: 12–45 μM

Key Research Findings and Gaps

  • MAO-A Inhibition: Compounds with extended hydrophobic chains (e.g., nonatrienyl-pyrrolidine) show stronger MAO-A binding than simpler phenoxy derivatives .
  • Opioid vs. Antidepressant Activity: Morpholine-containing derivatives (e.g., Dextromoramide) prioritize opioid pathways, while phenoxy-pyrrolidines may favor enzyme inhibition .

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